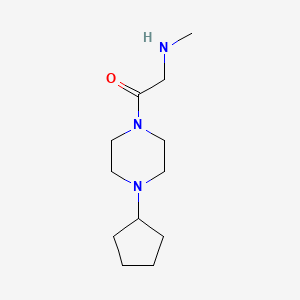![molecular formula C8H11BrN2S B1466762 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine CAS No. 1465666-11-8](/img/structure/B1466762.png)
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Overview
Description
Synthesis Analysis
While there is no direct synthesis process available for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, a related compound, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, has been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Scientific Research Applications
Synthesis and Antimicrobial Potential
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine and its derivatives have been explored in the synthesis of novel antimicrobial agents. For instance, Ansari and Lal (2009) synthesized novel azetidin-2-ones showing potential as antimicrobial agents, highlighting the versatility of azetidine derivatives in pharmaceutical chemistry (Ansari & Lal, 2009).
Catalytic Asymmetric Synthesis
The compound has also been utilized in catalytic asymmetric synthesis. Wang et al. (2008) demonstrated the use of an enantiopure azetidine derivative in catalytic asymmetric additions to aldehydes, showcasing high enantioselectivity, which is vital in producing chiral pharmaceuticals (Wang et al., 2008).
Anti-Inflammatory Applications
Sharma, Maheshwari, and Bindal (2013) explored the anti-inflammatory effects of azetidin-2-one derivatives. This research indicates the potential of these compounds in developing new anti-inflammatory medications (Sharma, Maheshwari, & Bindal, 2013).
Structural and Synthetic Chemistry
Azetidines and their derivatives, including azetidin-3-amines, are notable in structural and synthetic chemistry. Singh, D’hooghe, and Kimpe (2008) detailed the synthesis, reactions, and applications of azetidines, highlighting their stability and versatility in producing various compounds, including potential pharmaceuticals (Singh, D’hooghe, & Kimpe, 2008).
Antidepressant and Nootropic Agents
Thomas et al. (2016) synthesized azetidinone derivatives and investigated their antidepressant and nootropic activities. This research suggests the potential of azetidin-3-amine derivatives in central nervous system therapies (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
Chandrashekaraiah et al. (2014) synthesized azetidin-2-one analogues and tested them for antimicrobial and antitubercular activities, contributing to the search for new treatments against tuberculosis (Chandrashekaraiah et al., 2014).
Catalytic Reactions
Ahmad et al. (2019) studied the catalytic reactions involving azetidine derivatives, providing insights into their chemical behavior and potential in synthetic chemistry (Ahmad et al., 2019).
Synthesis of Amino Acid Derivatives
Marichev et al. (2019) utilized azetidine derivatives in the synthesis of amino acid derivatives, indicating their role in producing biologically active compounds (Marichev et al., 2019).
Antileishmanial Agents
Singh et al. (2012) synthesized azetidine derivatives and evaluated their potential as antileishmanial agents, suggesting new avenues for treating parasitic infections (Singh et al., 2012).
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2S/c9-6-1-8(12-5-6)4-11-2-7(10)3-11/h1,5,7H,2-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENHVNMEZKSNNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CS2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)

![2-[(2-Aminophenyl)(methyl)amino]acetic acid](/img/structure/B1466681.png)
![1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1466682.png)

![2-(Benzo[d]oxazol-2-yl)pentan-1-amine](/img/structure/B1466686.png)
![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466689.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)
![1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466698.png)

![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine](/img/structure/B1466700.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)

